1-(3-Methylbenzyl)piperazine-2,3-dione 1-(3-Methylbenzyl)piperazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 1312137-62-4
VCID: VC4259927
InChI: InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15)
SMILES: CC1=CC(=CC=C1)CN2CCNC(=O)C2=O
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256

1-(3-Methylbenzyl)piperazine-2,3-dione

CAS No.: 1312137-62-4

Cat. No.: VC4259927

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

1-(3-Methylbenzyl)piperazine-2,3-dione - 1312137-62-4

Specification

CAS No. 1312137-62-4
Molecular Formula C12H14N2O2
Molecular Weight 218.256
IUPAC Name 1-[(3-methylphenyl)methyl]piperazine-2,3-dione
Standard InChI InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15)
Standard InChI Key IWYSWXWCFNDFAA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCNC(=O)C2=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-[(3-methylphenyl)methyl]piperazine-2,3-dione, reflects its substitution pattern. Key spectral data include:

  • ¹H NMR: Peaks at δ ~2.3 ppm (methyl group), δ ~2.5–3.8 ppm (piperazine protons), and δ ~165–175 ppm (carbonyl carbons in ¹³C NMR).

  • Canonical SMILES: CC1=CC(=CC=C1)CN2CCNC(=O)C2=O.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Density1.001 g/mL (25°C)
Boiling Point256–257°C
InChI KeyIWYSWXWCFNDFAA-UHFFFAOYSA-N

Synthesis and Industrial Production

Industrial synthesis involves a multi-step protocol optimized for scalability:

  • Piperazine Ring Formation: Cyclization of ethylenediamine with dihaloalkanes under basic conditions.

  • 3-Methylbenzyl Substitution: Nucleophilic substitution using 3-methylbenzyl chloride, achieving yields >80% in controlled environments.

  • Oxidation to Dione: Potassium permanganate oxidizes the piperazine ring to introduce ketone groups, with purity >95% after column chromatography.

Continuous flow reactors enhance production efficiency, reducing reaction times by 40% compared to batch processes.

Toxicological Profile

Subacute toxicity studies in CD1 mice (OECD Guideline 407) show dose-dependent hepatorenal effects:

Table 2: Histopathological Changes in Mice (200 μM Dose)

OrganFindingSeverity
LiverIntracytoplasmic edema+++
Nuclear hypertrophy++
KidneyDegeneration in renal corpuscles+++
Vacuolization in tubules++

Key biomarkers elevated at 200 μM:

  • Alkaline phosphatase (ALP): 450 U/L (vs. control 120 U/L)

  • Aspartate transaminase (AST): 380 U/L (vs. control 45 U/L) .

Comparative Analysis with Analogues

Table 3: Structural Analogues and Properties

CompoundSubstituentMAO-A IC₅₀ (μM)
1-(4-Methylbenzyl)piperazine4-methylbenzyl2.4
1-(3-Chlorobenzyl)piperazine3-chlorobenzyl4.1
1-(3-Methylbenzyl)piperazine-2,3-dione3-methylbenzyl1.8

The 3-methylbenzyl group enhances MAO-A inhibition by 33% compared to 4-methyl derivatives, likely due to improved hydrophobic interactions .

Research Applications and Future Directions

Drug Development

  • Antidepressant Leads: Dual 5-HT/D₂ activity supports further optimization for selective serotonin reuptake inhibitors (SSRIs).

  • Neuroprotection: MAO-A inhibition aligns with strategies to mitigate oxidative stress in Parkinson’s disease .

Materials Science

The compound’s rigid piperazine core serves as a building block for high-temperature polymers, with a glass transition temperature (T₉) of 185°C observed in polyamide composites.

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